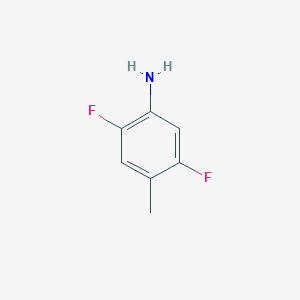

2,5-Difluoro-4-methylaniline

描述

Significance of Fluorine in Organic Molecules for Research Advancement

The introduction of fluorine into organic molecules imparts a range of desirable properties that are highly advantageous for research and development. mdpi.com Fluorine is the most electronegative element, and its presence can significantly alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.comtcichemicals.com The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry, which enhances the thermal and chemical stability of the molecule. numberanalytics.comnih.gov

Key benefits of fluorination in organic molecules include:

Increased Metabolic Stability: The strength of the C-F bond makes organofluorine compounds more resistant to metabolic degradation, a crucial factor in the development of pharmaceuticals. mdpi.com

Enhanced Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.comnumberanalytics.com

Altered Bioactivity: Fluorine's high electronegativity can modulate the electronic properties of a molecule, leading to heightened bioactivity and specific interactions with biological targets. mdpi.com

Conformational Control: The small atomic radius of fluorine, similar to that of hydrogen, allows for its introduction without causing significant steric hindrance, while still influencing the molecule's conformation. tcichemicals.com

These unique attributes have led to a surge in the use of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. mdpi.com It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

Overview of Aniline (B41778) Derivatives in Contemporary Chemical Science

Aniline (C6H5NH2) is the simplest aromatic amine and serves as a foundational structure for a vast array of derivatives. wikipedia.org Aniline and its derivatives are of great industrial and scientific importance, acting as key intermediates in the synthesis of numerous chemicals. sci-hub.secolab.ws Their applications span various sectors, including:

Polymers: Aniline is a primary precursor for the production of polyurethane, a versatile polymer used in insulation and many other applications. sci-hub.se

Dyes and Pigments: The dye industry heavily relies on aniline derivatives as precursors for a wide range of colorants, including the indigo (B80030) used for blue jeans. wikipedia.orgsci-hub.se

Pharmaceuticals: Many drugs are synthesized from aniline derivatives. A well-known example is paracetamol (acetaminophen), which is prepared from aniline. sci-hub.se

Agrochemicals: Aniline derivatives are used in the manufacturing of herbicides and other agricultural chemicals. sci-hub.se

Rubber Processing: Certain aniline derivatives act as antioxidants in the rubber industry. wikipedia.org

The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution reactions, makes it a versatile platform for creating a diverse range of substituted aromatic compounds. wikipedia.org

Positioning of 2,5-Difluoro-4-methylaniline within Academic Research Contexts

This compound is a specific fluorinated aniline derivative that has emerged as a valuable building block in specialized areas of chemical research. The unique substitution pattern of two fluorine atoms at the 2 and 5 positions, combined with a methyl group at the 4 position, confers distinct chemical properties and reactivity. This specific arrangement of substituents influences the electronic and steric environment of the molecule, making it a subject of interest in academic investigations.

The compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. For instance, it is utilized in the preparation of novel heterocyclic compounds and as a starting material for creating molecules with potential biological activity. Research has explored its use in the development of new therapeutic agents and in the study of enzyme inhibitors. The presence of the difluoro-methylaniline scaffold is a key feature in the design of molecules with tailored properties for specific research applications. A patent has described the use of this compound as a second intermediate in a multi-step synthesis of 2,4,5-trifluorophenylacetic acid, highlighting its role in the production of complex fluorinated compounds. google.com

Structure

3D Structure

属性

IUPAC Name |

2,5-difluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBIWGJHOJZWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676518 | |

| Record name | 2,5-Difluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878285-14-4 | |

| Record name | 2,5-Difluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Difluoro 4 Methylaniline and Derivatives

Established and Novel Synthetic Routes

The preparation of 2,5-Difluoro-4-methylaniline and its derivatives is achieved through several primary synthetic strategies. These include modern catalytic processes and classical chemical reactions, each offering distinct advantages in terms of yield, selectivity, and scalability.

Palladium-Catalyzed Coupling Reactions for Aniline (B41778) Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile method for forming carbon-nitrogen bonds to create aniline derivatives. researchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of complex aniline derivatives, ligands are often employed to stabilize the palladium catalyst and facilitate the reaction. mdpi.com

In a relevant example, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives was achieved through Suzuki cross-coupling reactions. nih.govmdpi.com This highlights the utility of palladium catalysis in constructing complex molecules containing an aniline moiety. The reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde, followed by a Suzuki coupling with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst, yielded the desired products in moderate yields. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | Glacial acetic acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted and bisubstituted products | 31-46% |

Hydrogenation Catalytic Reactions for Nitro Group Reduction

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines. Catalytic hydrogenation is a widely used and efficient method for this purpose, employing a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen. organicchemistrydata.orglibretexts.org This method is often preferred for its clean reaction profile and high yields. organicchemistrydata.org

A common precursor for this compound is 2,5-difluoro-4-methylnitrobenzene. The reduction of this nitro compound can be effectively carried out using catalytic hydrogenation. For instance, the hydrogenation of 1,3-difluoro-5-methyl-2-nitrobenzene (B1398472) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields 2,6-difluoro-4-methylaniline (B1603257) in high yield. chemicalbook.com Similarly, the reduction of 2,4-dinitrotoluene (B133949) has been studied extensively, demonstrating the stepwise reduction of nitro groups. utwente.nl

In a specific patented process, the hydrogenation of 2,4-difluoro-5-chloronitrobenzene to produce 2,4-difluoroaniline (B146603) is achieved using a 5% palladium on carbon catalyst. google.com This process highlights the specificity of the hydrogenation, where the nitro group is reduced, and the chlorine atom is displaced, while the fluorine atoms remain intact. google.com

| Starting Material | Catalyst | Product | Yield |

| 1,3-difluoro-5-methyl-2-nitrobenzene | 10% Pd/C | 2,6-difluoro-4-methylaniline | 93% chemicalbook.com |

| 3-bromo-2,6-difluoro-5-nitrotoluene | Iron powder / HCl | 5-Bromo-2,4-difluoro-3-methylaniline | Not specified prepchem.com |

| 2,4-difluoro-5-chloronitrobenzene | 5% Pd/C | 2,4-difluoroaniline | High yield google.com |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAAr) is a key reaction for introducing fluorine atoms or other functional groups onto an aromatic ring. In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on an aromatic ring that is activated by electron-withdrawing groups. The fluorine atoms in difluoroaniline derivatives make the aromatic ring susceptible to nucleophilic attack.

The synthesis of fluorinated anilines can be achieved through the nucleophilic aromatic substitution of a suitable precursor. For example, the reaction of 3,5-difluorobenzonitrile (B1349092) with methylamine, followed by reduction, is a potential route. The presence of fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating substitution. However, steric hindrance from multiple fluorine atoms can sometimes lead to lower yields compared to less substituted analogs.

A patented method for preparing 2,4-difluoroaniline involves the reaction of 2,4,5-trichloronitrobenzene (B44141) with a fluorinating agent in the presence of a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated. google.com

Diazotization and Subsequent Transformations

Diazotization of an aromatic amine, followed by subsequent reactions, provides a versatile pathway to a wide range of functionalized aromatic compounds. This process involves treating a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. smolecule.com These salts are highly reactive intermediates that can be converted to various functional groups.

The Schiemann reaction, a historical breakthrough, utilizes the thermal decomposition of diazonium tetrafluoroborates to introduce fluorine atoms onto an aromatic ring. This method remains relevant in modern synthesis for producing fluoroaromatic compounds. A patent describes a process for preparing 2,4,5-trifluorotoluene (B1591408) from 4,5-difluoro-2-methylaniline (B1591865) through diazotization with an aqueous solution of fluoboric acid and sodium nitrite, followed by pyrolysis of the resulting diazonium salt. google.com

Another application involves the reductive dediazoniation of a diazonium salt to replace the amino group with hydrogen. This is useful in scenarios where the amino group was initially used as a directing group for other substitutions.

| Starting Material | Reagents | Intermediate | Product |

| 4,5-difluoro-2-methylaniline | 40% Fluoboric acid, Sodium nitrite | 4,5-difluoro-2-methylaniline fluoroboric acid diazonium salt | 2,4,5-trifluorotoluene google.com |

| 2,4-difluoroaniline | Sodium nitrite, Hydrochloric acid | 2,4-difluorobenzenediazonium salt | Not specified smolecule.com |

Phase Transfer Catalysis in Fluorination Reactions

Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, particularly for reactions involving reagents in different phases. illinois.edu In the context of fluorination, PTC can facilitate the transfer of fluoride (B91410) ions from an aqueous or solid phase to an organic phase where the substrate is dissolved. This approach is appealing as it often avoids the need for harsh reaction conditions and transition metals. illinois.edumdpi.com

The use of a solid-liquid phase transfer catalyst has been shown to improve the efficiency and yield of fluorination reactions. google.com For instance, the preparation of 2,4-difluoroaniline can be achieved by reacting 2,4,5-trichloronitrobenzene with a fluorinating agent like potassium fluoride under anhydrous conditions, utilizing a quaternary ammonium (B1175870) salt as the phase transfer catalyst. google.com This methodology is crucial for the industrial production of fluoroaromatic compounds. google.com

More advanced applications of PTC involve asymmetric fluorination to create chiral fluorine-containing molecules, which are of significant interest in medicinal chemistry. illinois.eduacs.orgnih.gov Chiral phase-transfer catalysts can mediate the reaction between a substrate and a fluorinating agent to produce enantioenriched products. illinois.edu

Precursor Synthesis and Derivatization

The synthesis of this compound often begins with the preparation of appropriately substituted precursors. A common strategy involves the nitration of a substituted toluene, followed by fluorination and subsequent reduction of the nitro group.

For example, a patent discloses a method starting from 2,5-dichloro-4-nitrotoluene. google.com This compound undergoes a fluorination reaction to yield 2,5-difluoro-4-nitrotoluene. google.com This intermediate is then subjected to catalytic hydrogenation to produce the target molecule, this compound. google.com This multi-step approach allows for the precise installation of the desired functional groups at specific positions on the aromatic ring.

Derivatization of this compound can lead to a variety of other useful compounds. For instance, it can undergo diazotization and subsequent reactions as described earlier to introduce other functionalities. The aniline group can also participate in coupling reactions to form more complex structures.

| Precursor | Reaction | Intermediate |

| 2,5-dichloro-4-nitrotoluene | Fluorination | 2,5-difluoro-4-nitrotoluene google.com |

| 2,5-difluoro-4-nitrotoluene | Catalytic Hydrogenation | This compound google.com |

Synthesis from Nitrotoluene Derivatives (e.g., 2,5-difluoro-4-nitrotoluene)

A primary and widely employed method for the synthesis of this compound is through the reduction of the corresponding nitrotoluene precursor, 2,5-difluoro-4-nitrotoluene. google.com This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.

The reduction can be accomplished using various methods, including catalytic hydrogenation and chemical reduction. numberanalytics.com Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. numberanalytics.com Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. numberanalytics.com This method is known for its high efficiency and clean reaction profiles. mdpi.com

Alternatively, chemical reduction provides another viable route. This approach utilizes reducing agents to facilitate the electron transfer necessary to convert the nitro group to an amine. numberanalytics.com Common reagents for this purpose include metal-based reductants like iron powder in the presence of an acid such as hydrochloric acid, as well as tin(II) chloride (SnCl₂). numberanalytics.comprepchem.com Other reducing systems, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are also effective. numberanalytics.com The choice of reducing agent often depends on the specific substrate and the desired selectivity. numberanalytics.com

A patent describes a process where 2,5-dichloro-4-nitrotoluene is converted to 2,5-difluoro-4-nitrotoluene, which is then reduced to this compound. google.com Another example demonstrates the reduction of 3-bromo-2,6-difluoro-5-nitrotoluene using iron powder and hydrochloric acid in a water/ethanol (B145695) mixture to yield 5-bromo-2,4-difluoro-3-methylaniline. prepchem.com

Acylation Reactions involving this compound scaffolds

The amine functionality of the this compound scaffold readily undergoes acylation reactions to form amides. This is a common and crucial transformation for creating more complex molecules. ebsco.com Acylation introduces an acyl group (RCO-) onto the nitrogen atom of the aniline.

The most common methods for acylation involve reacting the aniline with an acylating agent such as an acid chloride or an acid anhydride (B1165640). ebsco.comsemanticscholar.org The reaction of an acid chloride with an amine is a highly effective method for amide bond formation. libretexts.org Typically, this reaction is carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct. libretexts.orgrsc.org

For instance, the reaction of an amine with benzoic acid in the presence of thionyl chloride and triethylamine in dichloromethane (B109758) results in the formation of the corresponding N-substituted benzamide. rsc.org The order of reagent addition can significantly impact the reaction's outcome. rsc.org Similarly, acetic anhydride is a widely used reagent for acetylation, often in the presence of an acid or base catalyst. semanticscholar.org Interestingly, chemoselective acylation of amines can be achieved in an aqueous medium in the presence of sodium bicarbonate, allowing for the protection of amino groups in the presence of other sensitive functionalities like phenols and thiols. semanticscholar.org

Preparation of Benzoyl Chlorides from Carboxylic Acids

Benzoyl chlorides are important acylating agents used in reactions with scaffolds like this compound. These reactive intermediates are typically prepared from their corresponding carboxylic acids.

The most common and preferred method for synthesizing acid chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂). ebsco.comlibretexts.orgopenstax.org This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. ebsco.com The reaction can be accelerated by the addition of a catalyst such as pyridine. rsc.org

Other chlorinating agents that can be used include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). ebsco.com However, the byproducts of these reagents are solid and can complicate the isolation of the desired acid chloride. ebsco.com Phosgene can also be used and is an inexpensive option, particularly in industrial settings. google.com

Optimization of Reaction Conditions for Research Scale

To achieve high yields and purity in the synthesis of this compound and its derivatives on a research scale, careful optimization of reaction conditions is essential. Key parameters include catalyst ratios, temperature, pressure, and solvent selection.

Catalyst Ratios and Stoichiometry

In catalytic hydrogenations, the amount of catalyst used, or catalyst loading, directly influences the reaction rate and selectivity. numberanalytics.com Adjusting the amount of active metal on a catalyst support can optimize its activity for a specific transformation. appliedcatalysts.com For instance, in the reduction of m-dinitrobenzene, a catalyst amount of 20% was found to be optimal. epa.gov The stoichiometry of reagents is also critical. In acylation reactions using acid chlorides, it is common to use two equivalents of the amine; one to react with the acid chloride and the second to neutralize the HCl byproduct. libretexts.org

Temperature and Pressure Control

Temperature and pressure are critical parameters in controlling the rate and selectivity of chemical reactions, particularly in catalytic hydrogenations. numberanalytics.comnumberanalytics.com

Temperature: Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to undesirable side reactions or catalyst deactivation. numberanalytics.comappliedcatalysts.com For example, in the hydrogenation of cinnamaldehyde, optimizing the temperature was key to increasing the reaction rate and selectivity. numberanalytics.com In the reduction of nitroarenes, elevated temperatures of up to 200°C are sometimes employed. numberanalytics.com

Pressure: Higher hydrogen pressure in catalytic hydrogenation can enhance the reaction rate. numberanalytics.com However, similar to temperature, excessive pressure may lead to over-hydrogenation or reduced selectivity. numberanalytics.comnumberanalytics.com Typical pressures for nitro compound reduction can be as high as 100 bar. numberanalytics.com A study on the hydrogenation of m-dinitrobenzene identified an optimal hydrogen pressure of 2.9 MPa. epa.gov

The following table summarizes the impact of temperature and pressure on catalytic hydrogenation:

| Parameter | Effect of Increase | Potential Drawbacks of Excessive Increase |

| Temperature | Increases reaction rate. numberanalytics.com | Can lead to catalyst deactivation and decreased selectivity. numberanalytics.comnumberanalytics.com |

| Pressure | Increases reaction rate. numberanalytics.com | May result in over-hydrogenation or reduced selectivity. numberanalytics.comnumberanalytics.com |

Solvent Selection in Research Synthesis

The choice of solvent can significantly impact the rate and selectivity of a reaction. numberanalytics.comnumberanalytics.com The solvent can influence the solubility of reactants, the stability of intermediates, and the activity of the catalyst.

In catalytic hydrogenations, common solvents include ethanol, toluene, and water. numberanalytics.commdpi.com For the reduction of m-dinitrobenzene, ethanol was found to be a more favorable solvent for achieving a high yield of the desired m-phenylenediamine, whereas benzene (B151609) led to higher conversion of the starting material. epa.gov Protic solvents like water and alcohols can also serve as a source of hydrogen atoms in certain reduction reactions. mdpi.comrsc.org

In acylation reactions, solvents like dichloromethane are often used. rsc.org The use of an aqueous medium for certain acylations can offer environmental benefits and unique chemoselectivity. semanticscholar.org

Impact of Substituent Effects on Reactivity (e.g., Fluorine Position)

The reactivity of the aromatic ring in this compound is intricately governed by the interplay of electronic and steric effects of its three substituents: two fluorine atoms and a methyl group, attached to the aniline core. The specific positioning of these groups dictates the electron density distribution on the benzene ring, the basicity of the amino group, and the regioselectivity of further chemical transformations such as electrophilic and nucleophilic aromatic substitution reactions. numberanalytics.com

In this compound, the substituents exert the following influences:

Amino Group (-NH₂): The primary amino group is a potent activating group. It strongly donates electron density to the aromatic ring via the resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). This makes the ring significantly more reactive towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃): The methyl group is a weak activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation.

The unique reactivity of this compound arises from the specific locations of these substituents relative to each other. The fluorine atom at the 2-position is ortho to the powerful activating amino group, while the fluorine at the 5-position is meta. Research on various fluorinated aniline derivatives shows that the position of fluorine substitution significantly affects the compound's electronic properties and reactivity. For instance, the presence of fluorine atoms generally reduces the basicity of the aniline nitrogen due to their electron-withdrawing nature. ontosight.ai This effect is most pronounced with ortho substitution. In the case of 2,6-difluoroaniline, the two ortho-fluorine atoms significantly decrease the electron density on the nitrogen atom, making it much less basic than aniline. ontosight.ai For this compound, with only one fluorine ortho to the amino group, the reduction in basicity is expected to be less severe than in its 2,6-difluoro counterpart.

The table below summarizes the individual and combined effects of the substituents on the aromatic ring's reactivity.

Table 1: Substituent Effects on the Aromatic Ring of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NH₂ | C1 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -F | C2 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -CH₃ | C4 | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| -F | C5 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

The positions available for electrophilic substitution on the this compound ring are C3 and C6. The directing influences of the existing substituents create a complex reactivity map:

Both the powerful amino group and the fluorine at C5 activate the C6 position for electrophilic attack. The C3 position is activated by the methyl group and the C2-fluorine. Therefore, the regiochemical outcome of reactions like nitration, halogenation, or sulfonation will depend on the specific reaction conditions and the steric hindrance posed by the substituents. numberanalytics.com

Furthermore, the presence of fluorine atoms can influence noncovalent interactions, such as hydrogen and halogen bonds. Studies on other halogenated anilines have shown that fluorine substitution, particularly in the ortho position relative to the amine group, can increase the ability of the amine to form strong hydrogen bonds. researchgate.net This can affect the molecule's crystal packing and its interactions in solution or with biological targets. The specific 2,5-difluoro pattern distinguishes the compound's properties from other isomers like 2,4-difluoro-N-methylaniline or 3,5-difluoro-N-methylaniline.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2,5-Difluoro-4-methylaniline.

¹H and ¹³C NMR for Verification of Substitution Patterns and Methyl Integration

¹H NMR spectroscopy for this compound allows for the verification of the substitution pattern on the aromatic ring and the integration of the methyl group protons. The aromatic region of the spectrum is expected to show distinct signals for the two non-equivalent aromatic protons. The methyl group should appear as a singlet, and its integration value relative to the aromatic protons confirms the structure.

¹³C NMR spectroscopy provides further evidence for the molecular structure by detecting the different carbon environments. magritek.com The spectrum will display unique signals for each carbon atom in the molecule, including the methyl carbon, the two aromatic carbons bonded to fluorine, the two aromatic carbons bonded to hydrogen, and the two aromatic carbons bonded to the amino and methyl groups, respectively. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the amine and methyl groups. libretexts.orgresearchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet |

| ¹H (Methyl) | ~2.3 | Singlet |

| ¹H (Amine) | Variable | Broad Singlet |

| ¹³C (C-N) | ~140-150 | Singlet |

| ¹³C (C-F) | ~150-160 | Doublet |

| ¹³C (C-H) | ~110-125 | Singlet |

| ¹³C (C-CH₃) | ~115-125 | Singlet |

| ¹³C (Methyl) | ~15-25 | Singlet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Analysis of NMR Solvent Effects (e.g., DMSO-d6 vs. CDCl3)

The choice of solvent can significantly influence NMR chemical shifts, a phenomenon known as the solvent effect. nih.gov Comparing the spectra of this compound in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can provide additional structural information. unn.edu.nggmu.edu

Protic solvents like DMSO-d₆ can form hydrogen bonds with the amine protons, leading to a downfield shift and potentially different coupling patterns compared to a less polar solvent like CDCl₃. nih.govmodgraph.co.uk The chemical shifts of the aromatic protons and the methyl group may also experience slight changes due to differences in solvent polarity and anisotropy. unn.edu.ngresearchgate.net These solvent-induced shifts can be useful in resolving overlapping signals and confirming assignments. unn.edu.ng The ¹H solvent shift, calculated as Δδ = δ(DMSO) - δ(CDCl₃), can vary significantly for different protons within the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula of this compound (C₇H₇F₂N) by distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com The experimentally determined exact mass should closely match the theoretically calculated mass for the proposed molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for assessing the purity of this compound. The gas chromatogram will show a primary peak corresponding to the target compound, and the retention time can be used for identification. Any impurities present in the sample will appear as separate peaks, and their relative abundance can be determined from the peak areas. researchgate.net The mass spectrum of the main peak will exhibit the characteristic molecular ion and fragmentation pattern of this compound, confirming its identity. nih.govsigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com

In the IR and Raman spectra of this compound, characteristic bands corresponding to the N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹. researchgate.net Additionally, bands corresponding to aromatic C=C stretching, C-N stretching, and various bending vibrations will be present, providing a unique spectroscopic fingerprint for the molecule. nih.govsemanticscholar.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| C-N | Stretch | 1250 - 1350 |

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular structure and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For aniline (B41778) derivatives, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively influence the compound's physical and chemical properties.

While specific crystal structure data for this compound is not widely published, the application of X-ray crystallography to analogous molecules demonstrates its utility. For instance, studies on related N-methylaniline derivatives reveal how substituents on the benzene (B151609) ring affect molecular packing. researchgate.net In the analysis of 2,4-dinitro-N-methylaniline, X-ray diffraction showed that the molecule crystallizes in the monoclinic P21/c space group. researchgate.net Such analyses identify non-covalent interactions, like hydrogen bonds, which are crucial in forming the extended crystal lattice. researchgate.net Similarly, structural analysis of a 2,5-difluoro-N-(thiadiazol-4-ylmethyl)aniline derivative highlights the role of X-ray crystallography in resolving key bond angles and packing interactions, which are critical for understanding reactivity. The introduction of fluorine and methyl groups, as in this compound, is expected to significantly influence crystal packing through dipole-dipole interactions and weak C-H···F hydrogen bonds.

The expected data obtained from an X-ray crystallographic analysis of this compound would be compiled into a crystallographic information file (CIF), containing details such as those listed in the table below.

Table 1: Representative Data from X-ray Crystallographic Analysis of an Aniline Derivative

| Parameter | Example Data (from a related N-methylaniline derivative) | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions | a = 7.9 Å, b = 12.5 Å, c = 9.1 Å, β = 98° | Specifies the size and angles of the repeating unit. |

| Molecules per Unit Cell (Z) | 4 | Indicates the number of molecules in one unit cell. researchgate.net |

| Key Bond Lengths | C-F: ~1.34 Å, C-N: ~1.40 Å | Provides exact measurements of atomic connections. |

| Intermolecular Interactions | N-H···O hydrogen bonds | Reveals how molecules are held together in the solid state. researchgate.net |

Chromatographic Techniques for Purity and Isolation

Chromatography is an essential tool in synthetic chemistry for separating, identifying, and purifying components of a mixture. For this compound, various chromatographic methods are used throughout its synthesis and analysis.

Column chromatography is the primary technique for purifying this compound on a preparative scale following its synthesis. Silica (B1680970) gel (SiO₂) is the most common stationary phase due to its polarity and ability to separate compounds based on their differential adsorption. The crude product is loaded onto the top of a silica gel column and eluted with a solvent system, known as the mobile phase.

The choice of eluent is critical for effective separation. Often, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is used. vulcanchem.comdiva-portal.org The polarity of the mobile phase can be gradually increased during the separation process—a technique known as a gradient elution—to effectively elute compounds with varying polarities. For example, a reaction product might be purified using an eluent gradient of 25% to 60% ethyl acetate (B1210297) in n-heptane. diva-portal.org This ensures that less polar impurities are washed away first, followed by the desired product, and then any highly polar byproducts.

Table 2: Example Column Chromatography Systems for Purifying Fluorinated Anilines

| Stationary Phase | Mobile Phase (Eluent) | Elution Type | Application Example |

|---|---|---|---|

| Silica Gel | Hexane / Ethyl Acetate (4:1) | Isocratic | Purification of 3-(2,5-Difluorophenyl)-4-methylaniline. vulcanchem.com |

| Silica Gel | n-Heptane / Ethyl Acetate | Gradient (25-60%) | Purification of an aldehyde intermediate for a bTVBT analogue. diva-portal.org |

Thin-Layer Chromatography (TLC) is a rapid and efficient analytical technique used to monitor the progress of a chemical reaction. youtube.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically a sheet of glass or aluminum coated with a thin layer of silica gel). youtube.com The plate is then placed in a sealed chamber with a shallow pool of a suitable eluent. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. youtube.com

By comparing the spot of the reaction mixture to spots of the starting material and the expected product on the same plate, a chemist can qualitatively assess the reaction's progress. youtube.comgoogle.com The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding. youtube.com TLC is also used to determine the optimal eluent system for subsequent purification by column chromatography. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. americanpharmaceuticalreview.com This hyphenated technique is exceptionally sensitive and specific, making it ideal for identifying and quantifying trace-level impurities and degradation products. americanpharmaceuticalreview.comresearchgate.net

In the context of this compound, LC-MS is used to establish degradation profiles under various stress conditions (e.g., acidic, basic, oxidative). A typical LC-MS system for this purpose would involve a C18 reversed-phase column, which separates compounds based on their hydrophobicity. A gradient elution, for example with a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier, is often employed. semanticscholar.org

The eluent from the LC column is directed into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). americanpharmaceuticalreview.com This provides the molecular weight of the parent compound and any degradation products. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown degradant. americanpharmaceuticalreview.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where ions of a specific m/z are fragmented to create a characteristic pattern that helps in elucidating the structure of the degradation product. americanpharmaceuticalreview.comnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4,difluoro-5-chloronitrobenzene |

| 2,4-dinitro-N-methylaniline |

| This compound |

| 2,5-Difluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |

| 2,5-difluoro-N-methylaniline hydrochloride |

| 3-(2,5-Difluorophenyl)-4-methylaniline |

| Acetonitrile |

| Chloroform |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Ivosidenib |

| n-Heptane |

| Petroleum ether |

| Silica gel |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties from the ground state electron density. For 2,5-Difluoro-4-methylaniline, DFT calculations offer a detailed picture of its geometry, energetic stability, and chemical reactivity. These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a high level of accuracy. researchgate.net

The first step in a theoretical analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters from DFT Studies on Analogous Molecules This table presents typical values for bond lengths and angles in substituted anilines and fluorobenzenes, as specific data for this compound is not published. These values are illustrative of the parameters obtained through DFT optimization.

| Parameter | Description | Representative Value | Source Reference |

| C-C (ring) | Carbon-carbon bond length within the aromatic ring | ~1.39 Å | researchgate.net |

| C-N | Carbon-nitrogen bond length | ~1.40 Å | researchgate.net |

| C-F | Carbon-fluorine bond length | ~1.35 Å | |

| C-H (ring) | Carbon-hydrogen bond length on the aromatic ring | ~1.08 Å | researchgate.net |

| C-H (methyl) | Carbon-hydrogen bond length in the methyl group | ~1.09 Å | |

| C-C-C (ring) | Internal angle of the benzene (B151609) ring | ~120° | researchgate.net |

| H-N-H | Angle within the amino group | ~113° | |

| C-C-N | Angle between the ring and the amino group | ~120° |

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors derived from the change in energy with respect to the number of electrons. nih.gov These global reactivity descriptors help predict how a molecule will behave in a chemical reaction. They are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I+A)/2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as (I-A)/2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as μ²/2η where μ is the chemical potential (-χ). nih.gov

Table 2: Global Reactivity Descriptors in Conceptual DFT

| Descriptor | Formula (in terms of I and A) | Significance |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / (I - A) | Propensity for charge transfer |

| Electrophilicity Index (ω) | (I + A)² / (8 * (I - A)) | Propensity to accept electrons |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the HOMO and the LUMO. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable.

For this compound, the substituents on the benzene ring significantly influence the electronic properties:

Amino Group (-NH₂): A strong electron-donating group that raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Fluorine Atoms (-F): Highly electronegative atoms that act as strong electron-withdrawing groups through induction, which can lower the energy of both HOMO and LUMO.

Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. For this compound, docking simulations can elucidate its potential to interact with specific enzymes or receptors.

Binding affinity refers to the strength of the interaction between a ligand and its protein target. In molecular docking, this is estimated using a scoring function that calculates a value, often expressed in kcal/mol, representing the free energy of binding. A lower (more negative) binding energy indicates a more stable ligand-protein complex and thus higher binding affinity.

Docking studies on derivatives of fluorinated anilines have been performed against various therapeutic targets. For instance, a derivative of 2,5-Difluoro-N-methylaniline has been assessed using AutoDock Vina, a popular docking software, to predict its interactions with biological targets like dihydrofolate reductase. The predicted binding affinity of this compound would depend on the specific topology and chemical nature of the protein's active site, including its size, shape, and the distribution of hydrophilic and hydrophobic residues.

Beyond predicting binding affinity, a key output of molecular docking is the detailed visualization of ligand-protein interactions. This analysis reveals the specific non-covalent interactions that stabilize the complex. For this compound, several types of interactions are possible:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the electronegative fluorine atoms can act as weak hydrogen bond acceptors. researchgate.net

Halogen Bonding: The fluorine atoms may also participate in halogen bonds, where the halogen acts as an electrophilic region.

Hydrophobic Interactions: The methyl group and the aromatic ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Interactions: The aromatic ring can engage in various pi-stacking (pi-pi), cation-pi, or anion-pi interactions with complementary residues of the protein target.

A detailed analysis of these interactions is fundamental to understanding the structural basis of the ligand's activity and for guiding further optimization in structure-based drug design.

Table 3: Potential Non-Covalent Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amino group (N-H) | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Fluorine atoms (C-F) | Arg, Lys, His, Asn, Gln, Main-chain N-H |

| Hydrophobic | Methyl group, Aromatic ring | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |

| Pi-Pi Stacking | Aromatic ring | Phe, Tyr, Trp, His |

| Cation-Pi | Aromatic ring | Lys, Arg |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. For aniline (B41778) derivatives, QSAR studies are crucial for predicting properties like lipophilicity, toxicity, and carcinogenic potential. nih.govijlpr.com These models are typically developed using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. nih.govresearchgate.net

The development of robust QSAR models for compounds like this compound involves calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For aniline derivatives, key descriptors have been identified that correlate well with their biological activities. nih.govijlpr.com For instance, in studies on the lipophilicity of aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity have been found to be significant. nih.gov Similarly, QSAR models for the carcinogenicity of aniline derivatives have utilized descriptors like the calculated logP, connectivity indices, and shape indices. ijlpr.com

The predictive power of these models is assessed through rigorous statistical validation. nih.gov For a hypothetical QSAR study of this compound, a set of relevant descriptors would be calculated and correlated with a specific biological endpoint. The fluorine and methyl substituents would significantly influence the values of these descriptors compared to unsubstituted aniline.

Table 1: Common Descriptors in QSAR Studies of Aniline Derivatives

| Descriptor Category | Specific Descriptor Examples | Relevance to Aniline Derivatives |

| Electronic | Dipole Moment, Electrophilicity (ω/eV) | Describes the electronic character and reactivity of the molecule. nih.govijlpr.com |

| Topological | Connectivity Index, Shape Index | Quantifies molecular size, branching, and overall shape. ijlpr.com |

| Physicochemical | LogP, Molar Refractivity, Hy (hydrophilicity factor) | Relates to the compound's solubility, transport, and interaction with biological membranes. nih.govijlpr.com |

| Quantum Chemical | HOMO/LUMO energies, Mulliken atomic charges | Provides insights into the molecule's reactivity and interaction sites at a quantum level. researchgate.net |

This table is generated based on data from multiple sources. nih.govijlpr.comresearchgate.net

Conformational Analysis and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical reactivity and biological interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore these aspects.

Studies on substituted anilines have shown that the amino (-NH2) group is typically pyramidal and can undergo inversion. nih.govrsc.org The presence of substituents on the aromatic ring, such as the fluoro and methyl groups in this compound, influences the geometry and inversion barrier of the amino group. rsc.org Density Functional Theory (DFT) calculations are a common method for investigating the stable conformations and the energy barriers between them. rsc.org For halosubstituted anilines, a near-planar pyramidal structure is often predicted to be the most stable conformation. rsc.org

The fluorine atoms in this compound are expected to have a significant impact on its conformational preferences and intermolecular interactions. Fluorine can act as a hydrogen bond acceptor and its presence can modulate the acidity of neighboring C-H and N-H bonds, influencing the formation of hydrogen bonds. researchgate.netresearchgate.net Specifically, ortho-fluorine substitution can lead to intramolecular N-H···F hydrogen bonding, which can affect the stability of the conformer. researchgate.net

Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution or within a protein binding site. nih.gov These simulations track the atomic motions over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. The accuracy of MD simulations heavily relies on the quality of the underlying force field, which defines the potential energy of the system. nih.govacs.org For fluorinated compounds, specialized force field parameters are often necessary to accurately model the unique electronic properties of the carbon-fluorine bond. nih.gov

Table 2: Predicted Conformational Properties of this compound

| Property | Predicted Characteristic | Basis of Prediction |

| Amino Group Geometry | Near-planar pyramidal | Based on DFT studies of other halosubstituted anilines. rsc.org |

| Key Torsional Angles | Rotation around the C-N bond | Influenced by steric hindrance and electronic effects of the ortho-fluorine and meta-methyl groups. |

| Intramolecular Interactions | Potential for N-H···F hydrogen bonding | Based on studies of other ortho-fluoroanilines. researchgate.net |

| Inversion Barrier of -NH2 | Sensitive to the number and position of halogen substituents | General finding for halosubstituted anilines. rsc.org |

This table is generated based on findings for analogous compounds. researchgate.netrsc.org

Applications in Medicinal Chemistry Research

Investigation as Pharmaceutical Intermediates

2,5-Difluoro-4-methylaniline is a versatile chemical intermediate used in the synthesis of more complex organic compounds for the pharmaceutical and agrochemical industries. biosynth.com Its structure makes it a key component for creating specialized molecules, particularly small molecule inhibitors and other biologically active agents. biosynth.comfluorochem.co.uk The presence of the difluoro-methylaniline moiety is critical in the development of advanced pharmaceutical intermediates. bldpharm.combldpharm.commolcore.com

The compound is a crucial precursor in the synthesis of small molecule inhibitors, which are designed to interact with specific biological targets like enzymes and receptors. fluorochem.co.ukmdpi.com Research has focused on its role as a synthetic intermediate for creating novel bioactive molecules. For instance, it has been used in palladium-catalyzed coupling reactions to synthesize pyrido[2,3-d]pyrimidine (B1209978) analogs, which are a class of kinase inhibitors. nih.gov The synthesis of these complex molecules often involves multi-step processes where the aniline (B41778) derivative is a key starting material. acs.org The fluorinated nature of the compound is often exploited to enhance the properties of the final inhibitor.

This compound has been specifically utilized in the synthesis of antifolate analogs, which are compounds that inhibit the action of dihydrofolate reductase (DHFR). nih.gov A notable application is in the creation of N⁶-(substituted phenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamines. nih.gov These molecules are analogs of known antifolates and are investigated for their potential as selective inhibitors of DHFR from pathogenic organisms. nih.govmdpi.com In one synthetic route, 2,5-difluoro-N-methylaniline (a closely related derivative) was successfully coupled with a protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine using a Buchwald-Hartwig amination reaction to yield the desired antifolate precursor in good yield. nih.gov

Development of Biologically Active Derivatives

Derivatives synthesized from this compound have been the subject of various biological investigations. The introduction of the difluoro-methylphenyl group can confer potent and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.

While direct studies on this compound itself are limited, research on structurally related aniline and thiadiazole derivatives suggests potential for antimicrobial applications. Studies have shown that aniline derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. ikprress.org For example, a difluoro aniline derivative incorporated into a pyrazole (B372694) structure showed moderate inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value as low as 6.25 μg/mL. nih.gov The presence of fluorine atoms is often associated with enhanced antibacterial and antifungal properties due to increased lipophilicity and metabolic stability. mdpi.com This suggests that derivatives of this compound could serve as a scaffold for developing new antimicrobial agents. nih.gov

The development of novel anticancer agents is a significant area of research, with fluorinated compounds playing a crucial role. gassergroup.comtandfonline.com Analogs and derivatives related to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies on similar compounds have shown IC₅₀ values in the micromolar range against cell lines such as breast cancer (MCF-7) and leukemia (CEM-13). The incorporation of fluorine atoms can lead to increased cytotoxic activity. tandfonline.com For example, a Schiff base derived from 4,5-Difluoro-2-((m-tolylimino)methyl)phenol showed anticancer activity against A549 cancer cells. researchgate.net Purine nucleoside analogs, a class of compounds with broad antitumor activity, function by inhibiting DNA synthesis and inducing apoptosis, a mechanism that could be explored for derivatives of this compound. medchemexpress.com

| Compound Type | Cancer Cell Line | Activity Noted | Reference |

|---|---|---|---|

| Aniline Derivative | MCF-7 (Breast Cancer) | IC₅₀ in micromolar range | |

| Aniline Derivative | CEM-13 (Leukemia) | IC₅₀ in micromolar range | |

| Schiff base from difluoroaniline | A549 (Lung Cancer) | IC₅₀ value of 40.89 μg/mL | researchgate.net |

HIV Capsid Modulation through Phenylalanine-Methylaniline Skeletons

The HIV-1 capsid, a critical component of the virus, is involved in multiple stages of the viral life cycle, making it an attractive target for antiretroviral therapy. nih.govnih.gov Research into novel HIV-1 capsid inhibitors has explored the use of phenylalanine derivatives. nih.govnih.gov In the synthesis of these potential inhibitors, aniline derivatives are key reactants. nih.govmdpi.com

Specifically, studies have focused on creating dimerized phenylalanine derivatives, which have shown greater potency than their monomeric counterparts. nih.gov The inclusion of a fluorine-substituted phenylalanine and a methoxy-substituted aniline was found to be advantageous for antiviral activity. nih.gov While direct studies detailing the use of this compound in these exact syntheses are not prevalent in the searched literature, the general methodology involves the reaction of a phenylalanine derivative with an aniline. nih.govmdpi.com For instance, N-(tert-butoxycarbonyl)-L-phenylalanine derivatives are treated with substituted anilines like 4-methoxy-N-methylaniline to form key intermediates in the synthesis of potent HIV-1 capsid modulators. nih.govmdpi.com This highlights the potential for this compound to be incorporated into such scaffolds to explore its effect on antiviral efficacy. The core concept revolves around the interaction of these small molecules with the HIV capsid protein (CA), disrupting its function in both early and late stages of the viral life cycle. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibitor Research

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.govmdpi.com This makes CDK inhibitors a promising class of anticancer therapeutics. nih.govmdpi.com There are numerous members of the CDK family, and inhibitors can be pan-CDK inhibitors, affecting multiple CDKs, or selective for specific CDKs like CDK4/6. nih.govmdpi.com

While the direct use of this compound in prominent, clinically approved CDK inhibitors is not explicitly detailed in the provided search results, the synthesis of various kinase inhibitors often involves aniline derivatives. The structural motif of this compound could be incorporated into novel compounds designed to target the ATP-binding pocket of CDKs. mdpi.com The fluorine atoms on the aniline ring can significantly influence the compound's properties, such as its binding affinity and metabolic stability, which are critical for developing effective and selective CDK inhibitors. encyclopedia.pub Research has shown that even small structural modifications, such as the position of a fluorine atom, can dramatically alter the biological activity of kinase inhibitors. nih.gov

Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The evaluation of a compound's drug-likeness and ADMET properties is a critical step in the drug discovery process to assess its potential as a therapeutic agent. biotechnologia-journal.orguniroma1.it

In silico ADMET Models

In silico models, which use computational methods to predict ADMET properties, are valuable tools for screening drug candidates early in the development pipeline. uniroma1.itiapchem.org These models can predict a range of properties including intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. biotechnologia-journal.orguniroma1.it

For a molecule like this compound, these predictive models can offer insights into its likely pharmacokinetic behavior. For example, the presence of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. encyclopedia.pubnih.gov Web-based tools like admetSAR and SwissADME utilize machine learning methods and large datasets of known compounds to make these predictions based on the molecule's structure. biotechnologia-journal.orgsciensage.info

Analysis of Lipinski's Rule of Five Parameters

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. researchgate.netdrugbank.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5. researchgate.netdrugbank.com

Below is an analysis of this compound based on these parameters.

| Property | Value for this compound | Lipinski's Rule | Compliance |

| Molecular Weight | 143.14 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (from the Nitrogen atom) | ≤ 10 | Yes |

| Log P (Predicted) | ~2.5 | ≤ 5 | Yes |

As the table indicates, this compound adheres to all of Lipinski's rules, suggesting it has favorable physicochemical properties for development as an oral drug.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.org These studies guide the optimization of lead compounds to enhance efficacy and reduce toxicity. gardp.org

Influence of Fluorine Position on Biological Activity

The position of fluorine atoms on an aromatic ring can have a profound impact on a molecule's biological activity. nih.gov This is due to fluorine's unique properties, including its high electronegativity and relatively small size, which can alter a molecule's conformation, lipophilicity, metabolic stability, and binding interactions with its biological target. encyclopedia.pub

For difluorinated aniline isomers, changing the position of the fluorine atoms can lead to significant differences in potency, a phenomenon known as an "activity cliff". nih.gov For example, moving a fluorine atom from one position to another on a phenyl ring can alter the electronic distribution and the molecule's ability to form crucial interactions, such as hydrogen bonds or halogen bonds, with a receptor. nih.gov Studies on various classes of biologically active molecules have demonstrated that the specific placement of fluorine can be a "game changer" in the rational design of new and highly potent drugs. nih.gov While specific SAR studies on this compound were not found in the initial search, the principles of fluorine's influence on SAR are well-established and would apply to this compound in the context of developing new therapeutic agents. The 2,5-difluoro substitution pattern provides a unique electronic and steric profile that can be exploited in drug design.

Impact of Substituent Modifications on Potency and Selectivity

The strategic modification of substituents on a lead compound is a cornerstone of medicinal chemistry, aiming to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold serves as a valuable starting point for such investigations. The interplay between the electron-withdrawing fluorine atoms, the methyl group, and the amine functionality provides a nuanced platform for synthetic alterations. Research into derivatives of this and structurally related molecules demonstrates how subtle changes to the substitution pattern can lead to significant variations in biological activity.

Key modifications often involve altering the groups on the aniline nitrogen, changing the position or nature of the ring substituents, or using the entire molecule as a building block in a larger molecular architecture. The electronic effects of these substituents are critical; electron-withdrawing groups like fluorine can influence the pKa of the amine and participate in hydrogen bonding, while electron-donating groups can also modulate activity. mdpi.comnih.gov

For instance, studies on various inhibitor classes have shown that the position of substituents dramatically affects potency. In one study on benzimidazole (B57391) inhibitors, substitution at the C4 position consistently enhanced inhibitory activity compared to other positions. nih.gov While a different scaffold, this principle highlights the sensitivity of biological targets to the spatial arrangement of substituents. The introduction of a methyl group at the C4 position, as in this compound, can be a critical design element for enhancing potency. nih.gov

The following table illustrates the impact of substituent modifications on the activity of various compounds, drawing principles from structure-activity relationship (SAR) studies that are applicable to derivatives of this compound.

| Scaffold/Series | Substituent Modification | Observed Impact on Potency/Activity | Reference Principle |

|---|---|---|---|

| Benzimidazole Inhibitors | CH₃ group at C4 vs. C5, C6, or C7 | C4 substitution dramatically enhanced potency; C5/C6 was detrimental or neutral; C7 was inactive. | Positional importance of alkyl groups. nih.gov |

| Indoline Ring Analogs | Substitution with electron-donating (-OCH₃) vs. electron-withdrawing (-Cl) groups | Both types of groups retained or improved potency, suggesting steric factors were also significant. | Role of both electronic and steric effects. acs.org |

| Benzenesulfonamide Analogs | Electron-withdrawing groups (F, Br, Cl) vs. electron-donating groups (CH₃) on Ring A | Electron-withdrawing groups were associated with stronger activity. | Importance of electron density for activity. nih.gov |

| Thiadiazole Derivatives | Addition of electron-withdrawing fluorine substituents to the aniline ring | Enhanced antimicrobial potency. | Fluorine as an activity enhancer. |

Further detailed research on specific classes of molecules built from fluorinated anilines provides more direct evidence. In the development of protein kinase inhibitors, the 2,5-difluorophenyl moiety is a recurring structural motif. biosolveit.de For example, a series of 3,4-diarylpyrazoles were synthesized as protein kinase inhibitors where a 2,5-difluorobenzenesulfonamide (B47507) group was attached to a phenyl ring, indicating the utility of the 2,5-difluoro substitution pattern in achieving potent inhibition. google.com

In another example, the development of inhibitors for the EWS-FLI1 fusion protein revealed that electron-donating groups at the para-position of a phenyl ring significantly contributed to higher inhibitory activity. acs.org The study observed a correlation where the inhibitory activity increased with the electron density of the substituent (4-dimethylamine > 4-methylamine > 4-methoxy). acs.org This suggests that if the this compound moiety were incorporated into a similar system, modifications to the methyl or amine groups could fine-tune the electronic properties and, consequently, the biological potency.

The table below summarizes findings for specific substituted aniline derivatives, illustrating how modifications influence activity.

| Compound Series | Substituent Rationale | Resulting Activity | Key Finding |

|---|---|---|---|

| EWS-FLI1 Inhibitors | Varying electron-donating groups at the para-position | Potency correlated with electron density (9u > 9t > 2). acs.org | Electron-donating groups enhance potency in this series. acs.org |

| PPARγ Modulators | Comparing electron-withdrawing (F, Cl) vs. donating (methyl) groups on a benzene (B151609) ring | Electron-withdrawing groups showed stronger activity. nih.gov | Electron-withdrawing groups enhance potency in this series. nih.gov |

| HIV-1 RT Inhibitors | Systematic variation of substituents at positions 4, 5, 6, and 7 of the benzimidazole core | C4-methyl substitution significantly improved potency over other positions. nih.gov | Positional isomerism is critical for activity. nih.gov |

These examples collectively underscore the principle that modifying the substituents of a core scaffold like this compound is a powerful strategy in medicinal chemistry. The specific electronic nature (withdrawing or donating), steric bulk, and position of the substituents are all critical variables that must be optimized to achieve the desired potency and selectivity for a given biological target. mdpi.comnih.govacs.org

Mechanistic Investigations of Reactions Involving 2,5 Difluoro 4 Methylaniline

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) represents a critical class of reactions for functionalizing aromatic compounds. The role of 2,5-Difluoro-4-methylaniline in these reactions, typically as a nucleophile, is governed by well-understood mechanistic pathways.

The prevailing mechanism for SNAr reactions on electron-deficient aromatic rings is a two-step addition-elimination process. libretexts.org This pathway involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comyoutube.com When this compound attacks an activated aryl halide, the nitrogen atom's lone pair of electrons adds to the carbon atom bearing the leaving group. This initial addition is generally the rate-determining step of the reaction because it temporarily disrupts the aromaticity of the substrate ring. stackexchange.com

The formation of the Meisenheimer complex is a relatively slow, high-energy step due to the loss of aromatic stabilization. acs.org The stability of this negatively charged intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic substrate. masterorganicchemistry.com Following its formation, the complex rapidly eliminates the leaving group in a second, faster step, which restores the ring's aromaticity and yields the final substitution product. acs.org Mechanistic proof for such intermediate complexes has been established in related systems, for instance, in the reaction between N-methylaniline and 2,4-dinitrofluorobenzene. acs.orgresearchgate.net

The general steps of the mechanism are:

Nucleophilic Addition: The amine nitrogen of this compound attacks the electron-poor carbon of the aromatic substrate, forming a tetrahedral sigma complex (the Meisenheimer intermediate).

Leaving Group Elimination: The intermediate collapses, expelling the leaving group and regenerating the aromatic π-system in the product.

In scenarios where this compound itself acts as the substrate in an SNAr reaction (which would require the presence of a suitable leaving group on the ring and is less common for anilines), the fluorine substituents significantly enhance the ring's electrophilicity. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect polarizes the carbon-fluorine bond, increasing the partial positive charge on the attached carbon atom and making the ring more susceptible to attack by nucleophiles.

The fluorine atoms at the C2 and C5 positions would effectively stabilize the negative charge in the Meisenheimer intermediate through their inductive pull. This stabilization lowers the activation energy of the rate-limiting nucleophilic addition step, thereby accelerating the reaction. masterorganicchemistry.comstackexchange.com Notably, the reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I. This is counterintuitive to the trend observed in SN2 reactions and is because the rate is determined by the attack of the nucleophile, which is facilitated by fluorine's strong inductive effect, rather than the ease of carbon-halogen bond cleavage. stackexchange.com

Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed Processes)

This compound serves as an important amine component in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This reaction is a cornerstone of modern synthetic chemistry for the formation of arylamines.

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, generating a palladium(II) complex. wikipedia.orgyoutube.com

Association and Deprotonation: this compound then coordinates to the palladium(II) center. A base present in the reaction mixture deprotonates the bound amine to form a palladium amido complex.

Reductive Elimination: This is the product-forming step where a C-N bond is formed via reductive elimination from the amido complex. This step yields the arylamine product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The choice of phosphine (B1218219) ligands on the palladium catalyst is critical, as they modulate the catalyst's stability and reactivity, influencing the rates of the oxidative addition and reductive elimination steps. beilstein-journals.org While specific mechanistic studies focusing on this compound are scarce, this general mechanism provides a reliable model for its participation in these transformations. Some studies suggest that certain Pd/NHC (N-heterocyclic carbene) catalyzed systems may operate via a "cocktail" of catalytic species, including molecular complexes, clusters, and nanoparticles. researchgate.net

Kinetic Studies and Reaction Pathway Analysis

Specific kinetic data and detailed reaction pathway analyses for this compound are not extensively documented in scientific literature. However, insights can be drawn from studies on other substituted anilines.

Kinetic investigations on related systems demonstrate that the electronic nature of substituents on the aniline (B41778) ring significantly impacts reaction rates. Electron-donating groups enhance the nucleophilicity of the amine, whereas electron-withdrawing groups diminish it. In this compound, the two strongly electron-withdrawing fluorine atoms decrease the basicity and nucleophilicity of the amino group, while the para-methyl group has a modest electron-donating effect. The net effect on the kinetics of a given reaction will depend on the balance of these opposing electronic influences.